Dde-leu-OL

Overview

Description

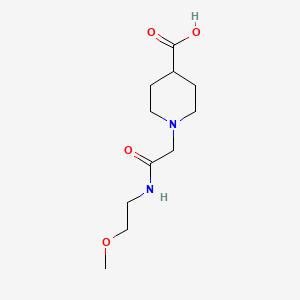

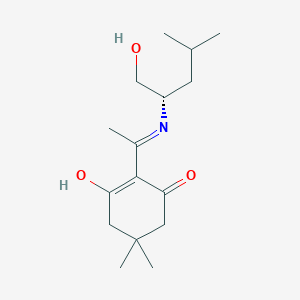

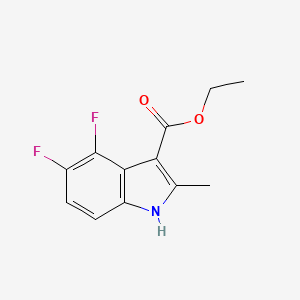

“Dde-leu-OL” is a chemical compound with the molecular formula C16H27NO3 . It appears as a white crystalline powder . The compound is used for research purposes.

Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder . It has a molecular weight of 281.39 g/mol . The compound has a melting point of 81-88 °C . The optical rotation is [a]D20 = -59 ± 2º (C=1 in MeOH) . It should be stored at a temperature of 0-8 °C .

Scientific Research Applications

Role in Dihydrodiol Dehydrogenase Isoenzymes : Matsuura et al. (1997) identified amino acid residues in human liver dihydrodiol dehydrogenase isoenzymes (DD1 and DD2) responsible for differences in substrate specificity and inhibitor sensitivity. They found that the replacement of Leu-54 with Val in DD1 produced an enzyme with similar properties to DD2, suggesting the significance of this residue in determining the orientation of substrates and inhibitors (Matsuura et al., 1997).

Involvement in Research Reactor Experiments : Kalcheva et al. (2019) conducted neutronic feasibility studies for Design Demonstration Element (DDE) tests for US High Performance Research Reactor conversion program. They demonstrated the capability of the BR2 reactor to accurately recreate typical irradiation conditions experienced by future fuel elements of the NBSR and MITR (Kalcheva et al., 2019).

DNA-Directed Immobilization : Meyer et al. (2014) discussed DNA-directed immobilization (DDI) of proteins as a method for generating structured patterns of proteins on surfaces. The DDI method is utilized in biosensing, biomedical diagnostics, and studies in cell biology (Meyer et al., 2014).

Environmental Contamination Studies : Herrera-Portugal et al. (2005) assessed health effects in children living in DDT sprayed areas. They found higher levels of DDT and DDE in children's blood in highly exposed communities, highlighting the environmental pathways of exposure to DDT for children in these areas (Herrera-Portugal et al., 2005).

Dynamic DNA Nanostructures in Biomedical Applications : Chen and Shi (2022) explored the use of dynamic DNA nanostructures (DDNs) in biomedical fields. DDNs are intelligent nanostructures that respond to specific stimuli, used in biosensing, bioimaging, drug delivery, and tissue regeneration (Chen & Shi, 2022).

Data Management in Scientific Research : Studwell et al. (2017) discussed redesigning the DOE Data Explorer to reflect relationships across data collections, datasets, and publications in scientific research. This approach aims to enhance search capabilities and improve data organization (Studwell et al., 2017).

Mechanism of Action

Target of Action

Dde-leu-OL, also known as Leuprorelin, primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system by controlling the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for the production of sex hormones .

Mode of Action

This compound interacts with its targets, the GnRH receptors, by acting as an agonist . This means that this compound binds to these receptors and activates them, leading to a decrease in gonadotropins and therefore a decrease in the production of testosterone and estradiol . This interaction results in changes in the hormonal balance, affecting the reproductive system .

Biochemical Pathways

This compound affects the hypothalamic-pituitary-gonadal (HPG) axis . This axis is a critical hormonal system that controls reproduction and the development of sexual characteristics. By interacting with the GnRH receptors, this compound disrupts the normal functioning of this axis, leading to changes in the production and release of sex hormones .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound significantly impact its bioavailability . After administration, this compound is absorbed into the bloodstream and distributed throughout the body, reaching its primary targets in the pituitary gland . The metabolism of this compound involves its transformation into metabolites, which are eventually excreted from the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the hormonal balance of the body . By decreasing the production of sex hormones, this compound can affect various physiological processes, including reproduction and the development of sexual characteristics . Additionally, this compound promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of this compound . Furthermore, individual factors, including age, sex, and health status, can also influence the compound’s action and efficacy .

properties

IUPAC Name |

3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)

![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)

![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)